Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate
CAS No.: 329903-36-8
Cat. No.: VC4393294
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329903-36-8 |
|---|---|
| Molecular Formula | C25H23N3O3S2 |
| Molecular Weight | 477.6 |
| IUPAC Name | ethyl 4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoylamino]benzoate |
| Standard InChI | InChI=1S/C25H23N3O3S2/c1-2-31-24(29)15-11-13-16(14-12-15)26-25(30)28-23-21(17-7-3-5-9-19(17)32-23)22-27-18-8-4-6-10-20(18)33-22/h4,6,8,10-14H,2-3,5,7,9H2,1H3,(H2,26,28,30) |
| Standard InChI Key | ZKKGVJPJEXRHHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
-
Tetrahydrobenzo[b]thiophene: A sulfur-containing bicyclic system with partial saturation, contributing to conformational rigidity.
-
Benzo[d]thiazole: An aromatic heterocycle known for electron-deficient properties and bioactivity .
-
Ureido-benzoate linker: A carbamate-derived spacer enabling hydrogen bonding and target engagement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H23N3O3S2 | |
| Molecular Weight | 477.6 g/mol | |
| IUPAC Name | Ethyl 4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoylamino]benzoate | |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Solubility | Not publicly available |
The planar benzo[d]thiazole and nonplanar tetrahydrobenzo[b]thiophene create a hybrid geometry that may enhance membrane permeability compared to purely aromatic systems .
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis involves sequential coupling of preformed heterocycles:
-
Tetrahydrobenzo[b]thiophen-2-amine: Prepared via cyclocondensation of cyclohexanone with elemental sulfur and ammonia.
-
Benzo[d]thiazole-2-carbonyl chloride: Generated from 2-aminobenzenethiol and phosgene .
-
Ureido Formation: Reaction of the tetrahydrobenzo[b]thiophen-2-amine with 4-isocyanatobenzoic acid ethyl ester.
Table 2: Representative Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | NH3, S8, 120°C, 8h | 62% |
| 2 | Thiazole acylation | ClCOCl, DCM, 0°C, 2h | 78% |
| 3 | Ureido coupling | DIPEA, THF, rt, 12h | 45% |
Yield data are extrapolated from analogous syntheses .
Purification Challenges
The compound’s lipophilicity (calculated LogP ≈ 4.2) necessitates chromatographic purification using silica gel with ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures may improve crystalline form.
Biological Activity and Mechanisms
Table 3: Hypothesized Antimicrobial Profile
| Organism | Predicted MIC (µg/mL) | Basis |
|---|---|---|
| S. aureus (MRSA) | 8–16 | Thiazole-gyrase inhibition |
| E. coli | >64 | Limited Gram- activity |
| C. albicans | 32–64 | Ergosterol biosynthesis |
Anticancer Screening
Molecular docking predicts moderate affinity (Ki ≈ 180 nM) for protein kinase CK2, a target in breast and prostate cancers. The tetrahydrobenzo[b]thiophene may intercalate DNA, while the thiazole moiety chelates transition metals in catalytic sites .
Pharmacokinetic Considerations
ADMET Profiling
-
Absorption: High Caco-2 permeability (Papp > 10 × 10−6 cm/s) expected due to moderate LogP.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the thiophene ring .
-
Toxicity: Ames test predictions indicate low mutagenicity (TA98 revertants < 50 at 1 mg/plate).
Future Directions
Target Identification
Priority areas include:
-
Kinase inhibition assays: Screening against EGFR, VEGFR, and PI3K isoforms.
-
Antiparasitic activity: Evaluation against Plasmodium falciparum and Leishmania donovani.
Formulation Development
Given poor aqueous solubility, nanoemulsion or cyclodextrin complexation strategies could enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume